molecular formula C12H15NO4 B14834285 4-Cyclopropoxy-3-isopropoxypicolinic acid

4-Cyclopropoxy-3-isopropoxypicolinic acid

Katalognummer: B14834285
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: ZQSINVZWZGPPBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-isopropoxypicolinic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol This compound is known for its unique structure, which includes both cyclopropoxy and isopropoxy groups attached to a picolinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-isopropoxypicolinic acid typically involves the reaction of picolinic acid derivatives with cyclopropyl and isopropyl alcohols under specific conditions. The reaction is usually catalyzed by acids or bases to facilitate the esterification process. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors or batch processing. These methods ensure consistent quality and higher yields. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-3-isopropoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-isopropoxypicolinic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-isopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-isopropoxypicolinic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

4-cyclopropyloxy-3-propan-2-yloxypyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-7(2)16-11-9(17-8-3-4-8)5-6-13-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

ZQSINVZWZGPPBC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CN=C1C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.